2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide
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Description
2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C21H22FN3O2S and its molecular weight is 399.48. The purity is usually 95%.
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Scientific Research Applications
Radiolabeling and Imaging
Radiolabeled derivatives of compounds related to 2-((2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide have been explored for their potential in imaging applications using positron emission tomography (PET). For instance, [18F]DPA-714, a compound within a related series, has been synthesized and shown to be a selective ligand for the translocator protein (18 kDa), offering insights into the in vivo imaging of inflammation and neurodegeneration through PET scans (Dollé et al., 2008).
Anticancer Research
Compounds structurally similar to this compound have been synthesized and evaluated for their anticancer properties. A study by Abu-Melha (2021) synthesized a series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, demonstrating potent cytotoxic effects against breast cancer cell lines, highlighting the potential of these compounds in cancer treatment research (Abu-Melha, 2021).
Neuropharmacological Potential
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, compounds with a structural motif akin to this compound, has identified potential antipsychotic properties without the interaction with dopamine receptors typical of current antipsychotic drugs, indicating a new avenue for the development of antipsychotic medication (Wise et al., 1987).
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S/c1-27-13-5-12-23-18(26)14-28-21-19(15-6-3-2-4-7-15)24-20(25-21)16-8-10-17(22)11-9-16/h2-4,6-11H,5,12-14H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELPSCNBYUWFAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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